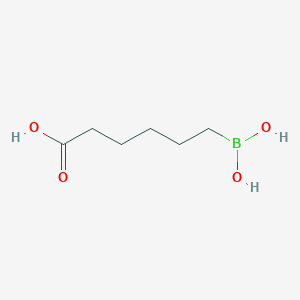![molecular formula C12H14N2O4 B2518871 Ethyl-2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetat CAS No. 1189670-48-1](/img/structure/B2518871.png)
Ethyl-2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.254. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung kann zur Synthese neuer Reihen von Pyrano[2,3-d]pyrimidin-Derivaten verwendet werden . Sie kann mit Formamid, Ameisensäure, Harnstoff, Thioharnstoff, Semicarbazid und Thiosemicarbazid reagieren, um sechs neue Pyrano[2,3-d]pyrimidin-Derivate in mittleren bis hohen Ausbeuten zu liefern .
Entwicklung von Hosts mit hoher Triplett-Energie
Ein Benzo[4,5]furo[3,2-d]pyrimidin (BFP)-Kern, der dem Furo[2,3-d]pyrimidin-Kern ähnelt, wurde zur Synthese eines Elektronentransport-Hosts für blaue phosphoreszierende organische Leuchtdioden verwendet . Dies deutet auf potenzielle Anwendungen von “Ethyl-2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetat” bei der Entwicklung von organischen Leuchtdioden hin.
Entdeckung von Antikrebsmitteln
Furo[2,3-d]pyrimidinon- und Pyrrolo[2,3-d]pyrimidinon-Derivate, die strukturell dem “this compound” ähneln, wurden in vitro gegen eine Reihe menschlicher Krebszelllinien evaluiert . Dies deutet auf potenzielle Anwendungen dieser Verbindung bei der Entdeckung von Antikrebsmitteln hin.
Kombinatorische Synthese
Die Verbindung kann bei der kombinatorischen Synthese von Furo[2,3-d]pyrimidinon- und Pyrrolo[2,3-d]pyrimidinon-Bibliotheken verwendet werden . Dies deutet auf potenzielle Anwendungen dieser Verbindung bei der Entwicklung vielfältiger Serien von naturstoffähnlichen Heterocyclen hin.
Entwicklung von organischen Leuchtdioden
Wie bereits erwähnt, wurde ein Benzo[4,5]furo[3,2-d]pyrimidin (BFP)-Kern zur Synthese eines Elektronentransport-Hosts für blaue phosphoreszierende organische Leuchtdioden verwendet . Dies deutet auf potenzielle Anwendungen von “this compound” bei der Entwicklung von organischen Leuchtdioden hin.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated against human cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have shown cytotoxic activity against cancer cell lines . This suggests that the compound may interact with its targets, possibly leading to cell death or inhibition of cell proliferation.
Biochemical Pathways
Given the cytotoxic activity of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown cytotoxic activity against cancer cell lines , suggesting that this compound may also have cytotoxic effects.
Eigenschaften
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEALRPZMPYFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)

![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)








